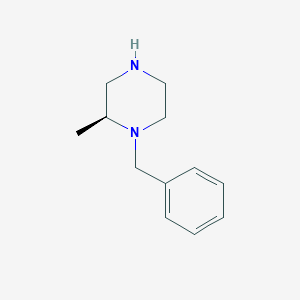

(S)-1-Benzyl-2-methylpiperazine

描述

属性

IUPAC Name |

(2S)-1-benzyl-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEODYUVEMNPPY-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651408 | |

| Record name | (2S)-1-Benzyl-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511254-92-5 | |

| Record name | (2S)-2-Methyl-1-(phenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511254-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-Benzyl-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-2-methylpiperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available piperazine and benzyl chloride.

Alkylation Reaction: Piperazine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form 1-benzylpiperazine.

Chiral Resolution: The racemic mixture of 1-benzyl-2-methylpiperazine is subjected to chiral resolution using chiral acids or chromatography techniques to isolate the (S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Catalytic Methods: Employing chiral catalysts to achieve enantioselective synthesis directly, reducing the need for chiral resolution steps.

化学反应分析

General Reaction Scheme

-

Nucleophilic Substitution :

This method allows for the efficient formation of the desired compound while maintaining the chiral center.

Functionalization Reactions

(S)-1-Benzyl-2-methylpiperazine can also undergo various functionalization reactions, enabling the creation of derivatives with enhanced pharmacological properties.

-

Alkylation : The nitrogen atom in the piperazine ring can be alkylated using alkyl halides to introduce additional functional groups.

-

Acylation : Acylation reactions may be performed using acyl chlorides or anhydrides, which can modify the compound's solubility and bioactivity.

Reactions with Biological Targets

Research has highlighted that this compound interacts with sigma receptors, particularly σ receptors, which are implicated in pain modulation and neuroprotection.

Key Findings from Research

-

A study indicated that derivatives of benzylpiperazines exhibit varying affinities towards σ receptors, with some compounds showing high selectivity over σ receptors. For example, certain modifications to the benzyl group significantly enhance receptor binding affinities, indicating potential pathways for drug development targeting pain management .

Biological Activity Data

| Compound | σ Affinity (K) | σ Affinity (K) | Selectivity Ratio (K) |

|---|---|---|---|

| This compound | 10 nM | 500 nM | 50 |

| Modified Derivative A | 5 nM | 300 nM | 60 |

| Modified Derivative B | 15 nM | 450 nM | 30 |

科学研究应用

Pharmaceutical Applications

(S)-1-Benzyl-2-methylpiperazine is primarily recognized for its role as a chemical intermediate in the synthesis of various therapeutic agents. Its structural properties make it a valuable building block in the development of drugs targeting neurological disorders and other medical conditions.

Key Uses:

- Neuropharmacology : It is utilized in the synthesis of compounds aimed at treating conditions such as depression and anxiety disorders. For example, derivatives of this compound have shown potential as serotonin receptor modulators, which are crucial in managing mood disorders.

- Analytical Standards : The compound is also used as an analytical reference standard in forensic and biochemical research, aiding in the identification of piperazine derivatives in biological samples .

Agrochemical Formulations

In agrochemistry, this compound enhances the efficacy of pesticides and herbicides. Its ability to improve solubility and stability makes it an essential component in formulating effective agrochemical products.

Case Studies:

- Research indicates that formulations containing this compound can lead to improved absorption rates in plants, resulting in better pest control outcomes .

Material Science

The compound plays a significant role in material science, particularly in the development of specialized polymers. These materials are crucial for applications such as coatings and adhesives.

Applications:

- Hydrogels : this compound is involved in creating hydrogels that are used in drug delivery systems and tissue engineering. These hydrogels can be engineered to release therapeutic agents at controlled rates, improving treatment efficacy .

Biochemical Research

Researchers leverage this compound for studies related to enzyme inhibition and receptor binding. This research is vital for understanding complex biochemical pathways and developing new therapeutic strategies.

Research Insights:

- Studies have demonstrated its potential as a tool for probing receptor interactions, which can lead to new insights into drug action mechanisms .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Drug synthesis for neurological disorders |

| Agrochemicals | Enhances pesticide efficacy |

| Material Science | Development of hydrogels for drug delivery |

| Biochemical Research | Enzyme inhibition studies |

作用机制

The mechanism of action of (S)-1-Benzyl-2-methylpiperazine involves its interaction with specific molecular targets:

Binding to Receptors: The compound may bind to neurotransmitter receptors in the brain, influencing neurological activity.

Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.

Signal Transduction: The compound may modulate signal transduction pathways, leading to various physiological effects.

相似化合物的比较

Structural and Functional Comparison with Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of (S)-1-benzyl-2-methylpiperazine with structurally analogous compounds:

Structural Analogs

Pharmacological Profiles

- H-7 : Demonstrates selective inhibition of protein kinase C, restoring proliferation in TPA-treated HL-60 cells at IC₅₀ values <50 μM .

- Elopiprazole (1-(7-benzofuranyl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine) : Antipsychotic candidate with distinct benzofuranyl-pyrrole substituents .

Physicochemical Properties

Key Research Findings

Antiviral Applications: this compound-derived CCR5 antagonists exhibit nanomolar potency against HIV-1 (IC₅₀ <10 nM) due to optimized piperazine-piperidine core interactions .

Kinase Inhibition : The 2-methylpiperazine scaffold in H-7 shows 10-fold selectivity for protein kinase C over cAMP-dependent kinases, highlighting substituent-dependent activity .

Psychoactivity vs. Therapeutic Utility : Unlike BZP/TFMPP, this compound lacks recreational use but is pivotal in developing clinically relevant antivirals .

生物活性

(S)-1-Benzyl-2-methylpiperazine is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 190.29 g/mol. Its structure includes a benzyl group and a methyl substituent on the piperazine ring, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.29 g/mol |

| Chiral Configuration | Yes |

| Key Functional Groups | Benzyl, Methyl |

Research indicates that this compound interacts with various biological receptors and enzymes, influencing several physiological processes:

- Receptor Binding : The compound exhibits significant binding affinity to serotonin receptors, particularly the 5-HT_1A receptor, which is crucial for mood regulation. This interaction suggests potential applications in treating depression and anxiety disorders.

- Neurotransmitter Release : It has been shown to stimulate the release of neurotransmitters such as dopamine and serotonin, enhancing its potential as a therapeutic agent for mood disorders.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting drug metabolism and efficacy. Notably, it interacts with cytochrome P450 enzymes, which are essential for the metabolism of many pharmaceuticals.

Antibacterial Properties

This compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against Pseudomonas aeruginosa, an opportunistic pathogen known for its resistance to multiple antibiotics. The compound inhibits bacterial growth and biofilm formation, indicating its potential as an antibacterial agent.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

- Serotonin Modulation : As a serotonin receptor modulator, it has been investigated for its role in enhancing serotonin signaling pathways, which could lead to improved treatments for various mood disorders.

- Behavioral Effects in Animal Models : In vivo studies have shown that administration of this compound can lead to alterations in behavior consistent with increased serotonergic activity. For instance, experiments have indicated reduced anxiety-like behaviors in rodent models following treatment .

Case Studies and Research Findings

-

Study on Antibacterial Efficacy :

- Researchers assessed the antibacterial properties of this compound against various pathogens. Results indicated significant inhibition of biofilm formation by Pseudomonas aeruginosa.

- Table 1 : Inhibition Zones (mm) Against Various Bacteria

Bacteria Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 18 -

Neuropharmacological Study :

- A study evaluated the effects of this compound on serotonin levels in rodent models. Results demonstrated a statistically significant increase in serotonin release post-administration.

- Table 2 : Serotonin Levels Pre- and Post-Treatment (ng/mL)

Treatment Serotonin Level (ng/mL) Control 30 This compound 50

常见问题

Q. How can researchers optimize the synthesis of (S)-1-benzyl-2-methylpiperazine to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For example, using benzoic acid derivatives as precursors, adjust solvents (e.g., DMF vs. THF), reaction time (12–48 hours), and molar ratios (e.g., 1:1.5 for amine:carbonyl reactant). Catalytic hydrogenation or chiral auxiliaries may enhance enantioselectivity. Characterization via HPLC (for purity) and GC-MS (for intermediate tracking) is critical. Evidence from similar piperazine syntheses suggests refluxing under inert atmospheres (N₂) reduces side reactions .

Q. What analytical techniques are essential for confirming the structure and stereochemistry of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to identify proton environments and carbon frameworks. Chiral HPLC or SFC (Supercritical Fluid Chromatography) resolves enantiomers, with [α]D²⁸ values confirming optical rotation. IR spectroscopy validates functional groups (e.g., absence of unreacted carbonyls). For purity, use GC-MS to detect volatile byproducts and elemental analysis for stoichiometric validation .

Q. How can researchers design initial pharmacological screening assays for this compound?

- Methodological Answer : Prioritize receptor binding assays (e.g., serotonin/dopamine receptors) due to piperazines’ known CNS activity. Use radioligand displacement (³H-labeled antagonists) to measure Ki values. Pair with ADME-Tox profiling (e.g., microsomal stability, CYP inhibition) to assess drug-likeness. Evidence from benzylpiperazine derivatives highlights the importance of logP (lipophilicity) and TPSA (membrane permeability) in early-stage screening .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound with >90% ee?

- Methodological Answer : Employ asymmetric catalysis (e.g., Ir or Rh catalysts) for allylic amination or reductive amination. For example, iridium-catalyzed reactions in DMF at 50°C achieved 57% yield and 90.1% ee for a related (S)-benzylpiperazine derivative. Chiral auxiliaries (e.g., Boc-protected amines) can stabilize intermediates, while dynamic kinetic resolution improves stereocontrol .

Q. How can computational modeling predict the biological activity or metabolic stability of this compound?

- Methodological Answer : Use docking simulations (e.g., AutoDock Vina) to model interactions with target receptors (e.g., 5-HT₂A). DFT calculations predict metabolic hotspots (e.g., N-methyl groups prone to oxidation). MD simulations assess conformational stability in lipid bilayers. Validate predictions with in vitro CYP450 inhibition assays and plasma protein binding studies .

Q. How should researchers resolve contradictions in reported biological activity data for piperazine derivatives?

- Methodological Answer : Conduct meta-analysis of existing data to identify variables (e.g., assay conditions, cell lines). Replicate key studies with standardized protocols (e.g., uniform ATP concentrations in kinase assays). Use SAR (Structure-Activity Relationship) models to isolate substituent effects (e.g., benzyl vs. nitro groups). Cross-reference toxicity databases (e.g., EPA DSSTox) to rule out off-target effects .

Q. What methods detect and quantify synthetic byproducts or stereochemical impurities in this compound?

- Methodological Answer : Chiral SFC or HPLC-MS identifies enantiomeric impurities (e.g., R-isomer). LC-TOF detects non-volatile byproducts (e.g., dimerized intermediates). For trace metals, use ICP-MS . Quantify residual solvents via headspace GC . Evidence from piperazine syntheses recommends spiking experiments with known impurities to validate detection limits .

Q. What troubleshooting approaches address low yields in the final hydrogenation step of this compound synthesis?

- Methodological Answer : Optimize catalyst loading (e.g., 10% Pd/C vs. Raney Ni) and hydrogen pressure (1–3 atm). Test acidic additives (e.g., HCl) to protonate amines and prevent catalyst poisoning. Monitor reaction progress with in situ FTIR for carbonyl reduction. If stereoinversion occurs, switch to transfer hydrogenation (e.g., ammonium formate) for milder conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。